2-Bromo-4,6-difluorophenyl isothiocyanate
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Overview
Description
2-Bromo-4,6-difluorophenyl isothiocyanate is an organic compound with the molecular formula C7H2BrF2NS and a molecular weight of 250.063 g/mol . This compound is characterized by the presence of bromine, fluorine, and isothiocyanate functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-4,6-difluorophenyl isothiocyanate typically involves the following steps:
Diazotization: 3,5-difluoroaniline is converted into its diazonium salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-4,6-difluorophenyl isothiocyanate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-Bromo-4,6-difluorophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-4,6-difluorophenyl isothiocyanate exerts its effects involves the interaction of its functional groups with molecular targets. The isothiocyanate group, in particular, is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of enzymes and the development of inhibitors.
Comparison with Similar Compounds
2-Bromo-4,6-difluorophenyl isothiocyanate can be compared with other halogenated isothiocyanatobenzenes, such as:
1-Bromo-2-isothiocyanatobenzene: Lacks the fluorine atoms, which can affect its reactivity and applications.
1-Chloro-3,5-difluoro-2-isothiocyanatobenzene: Substitution of bromine with chlorine can lead to differences in chemical behavior and biological activity.
1-Iodo-3,5-difluoro-2-isothiocyanatobenzene: The presence of iodine instead of bromine can influence the compound’s properties and uses.
The unique combination of bromine, fluorine, and isothiocyanate groups in this compound makes it distinct and valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-isothiocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIJTADQGYWBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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